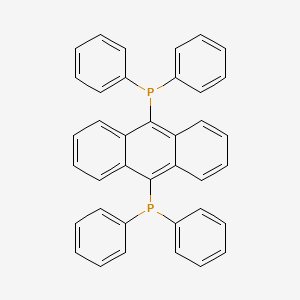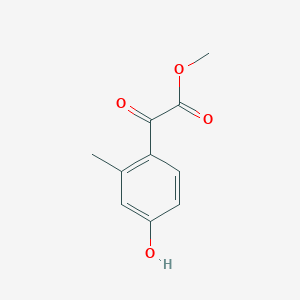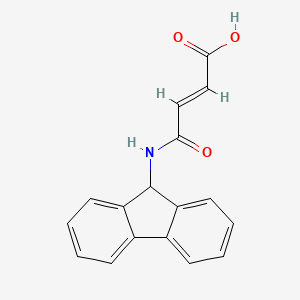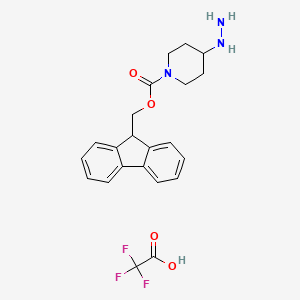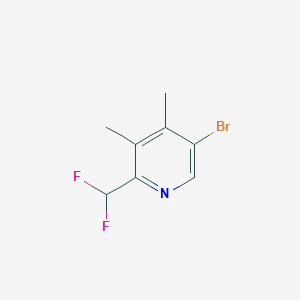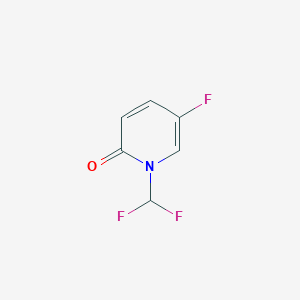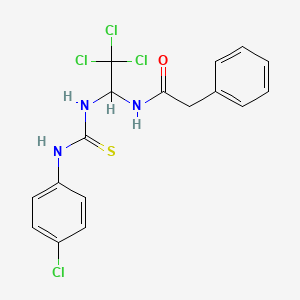![molecular formula C16H11N3 B13132936 Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
Benzo[b][1,10]phenanthrolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b][1,10]phenanthrolin-7-amine: is a heterocyclic compound that belongs to the phenanthroline family It is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b][1,10]phenanthrolin-7-amine typically involves the cyclization of suitable precursors. One common method includes the condensation of 2-aminobenzophenone with o-phenylenediamine under acidic conditions, followed by cyclization to form the phenanthroline core . Another approach involves the Ullmann condensation of 2-bromobenzoic acid with aminoquinolines, followed by cyclization using trifluoroacetic anhydride or concentrated sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b][1,10]phenanthrolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthroline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Benzo[b][1,10]phenanthrolin-7-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are utilized in catalysis and materials science .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, they exhibit antimicrobial and antiviral activities .
Industry: The compound is used in the development of advanced functional materials, such as luminescent polymers and metal-organic frameworks, due to its strong chelating properties .
Mécanisme D'action
The mechanism of action of Benzo[b][1,10]phenanthrolin-7-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerases . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its catalytic and antimicrobial activities .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming stable complexes with metal ions.
Acridine Derivatives: These compounds share a similar planar structure and exhibit similar biological activities, such as DNA intercalation and enzyme inhibition.
Benzo[c]phenanthrolines: These compounds have a similar fused ring structure and are used in similar applications, including catalysis and medicinal chemistry.
Uniqueness: Benzo[b][1,10]phenanthrolin-7-amine is unique due to its specific ring structure and the presence of an amine group, which enhances its ability to form stable complexes with metal ions and interact with biological macromolecules. This makes it particularly valuable in the development of new catalytic systems and therapeutic agents .
Propriétés
Formule moléculaire |
C16H11N3 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
benzo[b][1,10]phenanthrolin-7-amine |
InChI |
InChI=1S/C16H11N3/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H,(H2,17,19) |
Clé InChI |
BQJXJQYSFHVHPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
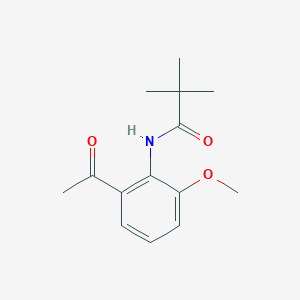
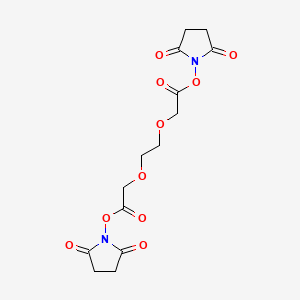
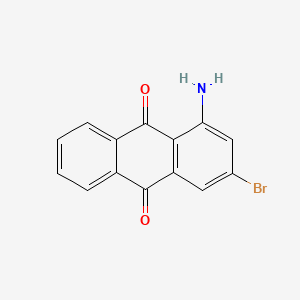
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
